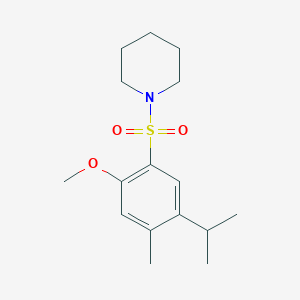

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

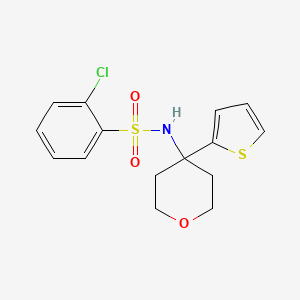

“1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine” is a chemical compound with the molecular formula C16H25NO3S . Its average mass is 311.440 Da and its monoisotopic mass is 311.155518 Da .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine” consists of 16 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine derivatives have been investigated for their potential as ligands for the histamine H3 receptor, which is a target for treating disorders like narcolepsy, obesity, and schizophrenia. For example, derivatives of piperidine, including those with sulfonyl moieties, have shown good to excellent affinities towards the histamine H3 receptor, indicating their potential utility in designing novel therapeutic agents (Amon et al., 2007). These compounds can act as powerful tools for identifying and understanding the binding site on the histamine H3 receptor, which is crucial for developing drugs with higher efficacy and lower side effects.

Synthetic Methods and Material Science

In the domain of synthetic chemistry and material science, 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine and its analogs have been utilized in the synthesis of complex molecules and materials. For instance, the incorporation of a spiro-piperidine unit in synthetic bacteriochlorins demonstrates a novel approach to tailoring the spectral properties of these compounds for potential applications in photodynamic therapy and solar energy conversion (Reddy et al., 2013). This structural modification enhances the stability and functionality of bacteriochlorins, making them suitable for various biomedical and technological applications.

Biological Activity

The biological activity of compounds related to 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine has been a subject of interest in the development of new pharmacological agents. For example, derivatives of piperidine sulfonamides have been synthesized and evaluated for their activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase (Khalid et al., 2013). These studies contribute to the understanding of how structural modifications can influence the bioactivity of sulfonamide derivatives, which is valuable for the design of enzyme inhibitors with potential therapeutic applications.

Propriétés

IUPAC Name |

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-12(2)14-11-16(15(20-4)10-13(14)3)21(18,19)17-8-6-5-7-9-17/h10-12H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZXAIVVTFXKBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

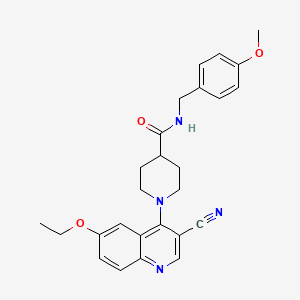

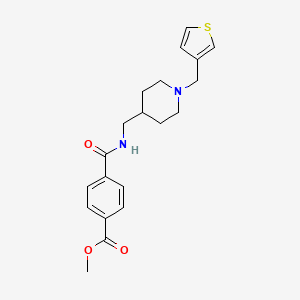

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)

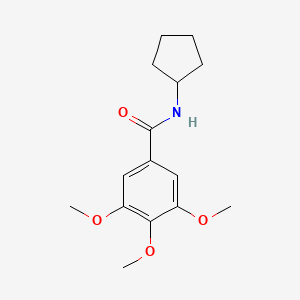

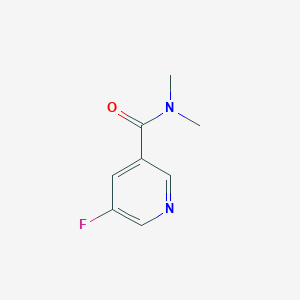

![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)

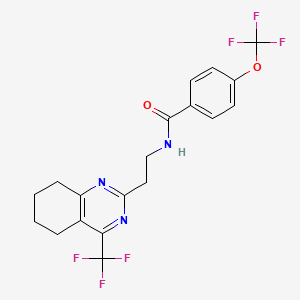

![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2412113.png)

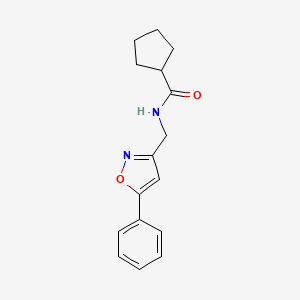

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)